[4-(1-Aminoethyl)phenyl]urea
Description
Significance of Phenylurea Scaffolds in Modern Chemical Research and Design
The phenylurea scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. frontiersin.org This is due to the urea (B33335) functionality's ability to form stable hydrogen bonds with various biological targets, such as proteins and receptors. nih.gov This characteristic has led to the development of numerous drugs and bioactive molecules containing the phenylurea moiety. frontiersin.orgnih.gov
Phenylurea derivatives have demonstrated a wide range of biological activities and are utilized in various industrial and pharmaceutical applications. They are key components in many herbicides, where they act by disrupting protein synthesis in plants. chemicalbook.com In the pharmaceutical industry, phenylurea derivatives are found in drugs with applications as anticancer, anticonvulsant, and antihistamine agents. chemicalbook.comhilarispublisher.com The versatility of the phenylurea scaffold also extends to materials science, where it is used as a curing agent for epoxy resins. chemicalbook.com The continuous discovery of new biological targets and the synthetic tractability of phenylurea derivatives ensure their ongoing importance in chemical research. frontiersin.orgrsc.org
Historical Context of Urea and Substituted Phenylurea Chemistry
The history of urea is a cornerstone of modern organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride, was a groundbreaking achievement. wikipedia.org This experiment was pivotal in overturning the theory of vitalism, which posited that organic compounds could only be produced by living organisms. wikipedia.orgscitepress.org Wöhler's discovery demonstrated that the same chemical principles govern both the living and non-living world, paving the way for the development of synthetic organic chemistry. wikipedia.orgscitepress.org
The initial discovery of urea's isolation from urine is often credited to Hilaire Rouelle, though Dutch chemist Hermann Boerhaave had published a purification method earlier. scitepress.org Following Wöhler's synthesis, the field of urea chemistry expanded rapidly. The development of synthetic methodologies to create substituted ureas, including phenylureas, has been driven by the pursuit of new materials and therapeutic agents. nih.gov Traditional methods for synthesizing urea derivatives often involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov More contemporary and safer synthetic routes have since been developed, utilizing less toxic starting materials. nih.gov
Rationale for Academic Investigation of [4-(1-Aminoethyl)phenyl]urea as a Molecular Entity
The academic investigation of [4-(1-Aminoethyl)phenyl]urea is driven by several key molecular features and its potential for further chemical exploration. The presence of a chiral center in the 1-aminoethyl substituent introduces the element of stereochemistry, which is of fundamental importance in understanding molecular interactions, particularly in biological systems. The urea and amino groups provide sites for hydrogen bonding, which can influence the molecule's physical properties and its interactions with other molecules.
Furthermore, the aromatic phenyl ring and the reactive amino group offer multiple points for chemical modification. This allows for the systematic synthesis of derivatives to explore structure-activity relationships (SAR). For instance, modifications to the phenyl ring or the urea nitrogen atoms can be made to fine-tune the molecule's electronic and steric properties. researchgate.net The investigation of such molecules contributes to the broader understanding of how specific structural motifs influence chemical behavior and biological activity.
Scope and Objectives of Research Inquiry on [4-(1-Aminoethyl)phenyl]urea
The primary objectives of academic research on [4-(1-Aminoethyl)phenyl]urea would encompass a thorough characterization of its chemical and physical properties. This includes determining its spectroscopic data, solubility, and stability. A significant focus would be on the development and optimization of synthetic routes to produce the compound, potentially including stereoselective methods to isolate specific enantiomers.
Further research would likely explore the reactivity of [4-(1-Aminoethyl)phenyl]urea, investigating how the different functional groups participate in various chemical transformations. A key area of inquiry would be its potential as a building block in the synthesis of more complex molecules, particularly those with potential biological or material science applications. The data gathered from these investigations would contribute to the fundamental knowledge base of organic chemistry and could guide the design of novel compounds with desired properties.
Chemical and Physical Properties
A comprehensive understanding of a chemical compound begins with its fundamental properties. The following table summarizes key identifiers and characteristics of [4-(1-Aminoethyl)phenyl]urea.
| Property | Value |
| IUPAC Name | [4-(1-Aminoethyl)phenyl]urea |
| CAS Number | 954578-48-4 sigmaaldrich.com |
| Molecular Formula | C9H13N3O nih.gov |
| Molecular Weight | 179.22 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Predicted to have some solubility in water and higher solubility in organic solvents. |
Note: Some physical properties are predicted based on the structure and data for similar compounds, as extensive experimental data for this specific molecule is not widely available in public literature.
Synthesis of [4-(1-Aminoethyl)phenyl]urea
The synthesis of [4-(1-Aminoethyl)phenyl]urea would typically involve a multi-step process, starting from commercially available precursors. A plausible synthetic route could begin with a suitable protected aminophenyl derivative, which is then elaborated to introduce the urea and aminoethyl functionalities.
One potential approach involves the reaction of a protected 4-acetylphenylamine with a source of ammonia (B1221849), followed by a reduction to form the corresponding aminoethyl group. The protecting group on the aniline (B41778) nitrogen would then be removed, and the resulting amine reacted with a suitable reagent, such as an isocyanate or a carbamate, to form the final urea product. The specific choice of reagents and reaction conditions would be critical to optimize the yield and purity of the final compound.
Properties
IUPAC Name |
[4-(1-aminoethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(10)7-2-4-8(5-3-7)12-9(11)13/h2-6H,10H2,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKQIIOIZBBZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954578-48-4 | |
| Record name | [4-(1-aminoethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 4 1 Aminoethyl Phenyl Urea
Retrosynthetic Analysis of the [4-(1-Aminoethyl)phenyl]urea Core Structure
Key Disconnections for the Urea (B33335) and Amine Linkages
The structure of [4-(1-Aminoethyl)phenyl]urea possesses two key linkages that are prime candidates for retrosynthetic disconnection: the urea C-N bonds and the benzylic C-N bond of the aminoethyl side chain.
Urea Linkage Disconnection (Route A): The most apparent disconnections are the two C-N bonds of the urea moiety. Disconnecting the bond between the phenyl ring and the urea nitrogen suggests a synthesis from an aniline (B41778) derivative and a source of the "H₂N-C=O" group. This is a common and reliable strategy for urea formation. This leads to two primary synthons: the 4-(1-aminoethyl)aniline (B1284130) cation and the carbamoyl (B1232498) anion, or their corresponding chemical equivalents.
Amine Linkage Disconnection (Route B): An alternative strategy involves disconnecting the C-N bond of the 1-aminoethyl group. This disconnection corresponds to a reductive amination reaction in the forward sense. This approach simplifies the synthesis by allowing the urea functionality to be installed on a more stable precursor before the introduction of the aliphatic primary amine.
Identification of Essential Precursors and Intermediates
Table 1: Precursors and Intermediates Based on Retrosynthetic Route
| Retrosynthetic Route | Disconnection | Key Intermediate(s) | Essential Precursor(s) |
|---|---|---|---|
| Route A | Urea C-N Bond | 4-(1-Aminoethyl)aniline (potentially N-protected) | 4-Aminoacetophenone, Ammonia (B1221849), Isocyanic acid (or equivalent) |
| Route B | Aminoethyl C-N Bond | [4-(1-Oxoethyl)phenyl]urea (4-Acetylphenylurea) | 4-Aminoacetophenone, Urea, Ammonia, Reducing agent |
Route B, which proceeds via the 4-acetylphenylurea intermediate, is often strategically advantageous. It avoids handling the potentially unstable 4-(1-aminoethyl)aniline and allows for the late-stage introduction of the chiral amino group, which can be beneficial for stereocontrol if an enantiomerically pure product is desired.
Classical Synthetic Routes to Phenylurea Derivatives and Adaptation for [4-(1-Aminoethyl)phenyl]urea
The synthesis of phenylurea derivatives is a well-established field in organic chemistry, traditionally relying on reactions that form the urea backbone from amines and a carbonyl source. tandfonline.comresearchgate.net
Reactions Involving Isocyanates and Amines
The reaction between an isocyanate and an amine is one of the most direct and efficient methods for preparing unsymmetrical ureas. commonorganicchemistry.comresearchgate.net The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, resulting in a stable urea linkage.
The general reaction is: R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'
For the synthesis of [4-(1-Aminoethyl)phenyl]urea, this method can be adapted in two primary ways, corresponding to the disconnections in Route A:
Reaction of 4-(1-aminoethyl)phenyl isocyanate with ammonia: This approach requires the prior synthesis of the isocyanate. The isocyanate itself can be generated from the corresponding amine via phosgenation or from a carboxylic acid via a Curtius rearrangement. organic-chemistry.org
Reaction of 4-(1-aminoethyl)aniline with an isocyanate equivalent: A more common approach involves reacting the aniline derivative with a reagent that delivers the H₂NCO moiety, such as isocyanic acid (often generated in situ from cyanates and an acid). orgsyn.org
A significant challenge in these approaches is the presence of two amine groups in 4-(1-aminoethyl)aniline. The primary aliphatic amine is generally more nucleophilic than the aromatic amine, leading to potential side reactions. Therefore, a protecting group strategy is often necessary. For instance, the aliphatic amine can be temporarily protected (e.g., as a Boc-carbamate), allowing the aromatic amine to react selectively, followed by deprotection. Practical one-pot syntheses have been developed where Boc-protected amines are converted to ureas via the in situ generation of isocyanates. organic-chemistry.orgacs.org
Phosgene (B1210022) and Phosgene Equivalent-Based Methodologies
Historically, phosgene (COCl₂) was a cornerstone reagent for urea synthesis. nih.gov It reacts with two equivalents of an amine to form a symmetrical urea or can be used to convert a primary amine into an isocyanate, which can then react with a different amine to form an unsymmetrical urea. beilstein-journals.orggoogle.com
Due to the extreme toxicity of phosgene gas, safer solid or liquid equivalents have been developed and are now widely used. rsc.orgresearchgate.net
Table 2: Common Phosgene Equivalents for Urea Synthesis
| Phosgene Equivalent | Chemical Name | State | Key Features |
|---|---|---|---|
| Triphosgene (B27547) | Bis(trichloromethyl) carbonate | Crystalline Solid | A safer, crystalline source of phosgene; 1 mole is equivalent to 3 moles of phosgene. commonorganicchemistry.comnih.govmdpi.com |
| CDI | 1,1'-Carbonyldiimidazole | Crystalline Solid | A mild and safe reagent that activates amines to form ureas, avoiding highly toxic intermediates. commonorganicchemistry.com |
| Diphenyl Carbonate | Diphenyl carbonate | Crystalline Solid | A less reactive but safe carbonyl source, often requiring heat. |
The synthetic strategy using a phosgene equivalent would typically involve the reaction of a protected 4-(1-aminoethyl)aniline with triphosgene in the presence of a base to form an intermediate isocyanate. nih.gov This is then quenched with ammonia to yield the final urea product after deprotection. Alternatively, CDI can be used to form an activated carbamoyl-imidazole intermediate, which then reacts with ammonia.
Carbodiimide-Mediated Coupling Approaches
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are most famous for their role in mediating amide bond formation between carboxylic acids and amines. wikipedia.org Their use in direct urea synthesis is less common but has been achieved through specific pathways.
The primary mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. unimi.it For urea synthesis, this methodology is adapted through multi-step procedures, such as the carbodiimide-mediated Lossen rearrangement. nih.gov In this sequence:
A carboxylic acid is converted to a hydroxamic acid.
The hydroxamic acid is activated by a carbodiimide, which facilitates a Lossen rearrangement to form an isocyanate.
The in situ generated isocyanate is trapped by an amine (in this case, ammonia) to form the desired urea.
While this route is more circuitous than direct isocyanate or phosgene-based methods, it offers a pathway that avoids handling highly toxic reagents and can be performed under mild conditions. nih.gov
Advanced and Sustainable Synthetic Strategies for [4-(1-Aminoethyl)phenyl]urea
The synthesis of complex organic molecules such as [4-(1-Aminoethyl)phenyl]urea necessitates the development of efficient, selective, and environmentally benign methodologies. Modern synthetic strategies are increasingly focused on sustainability, atom economy, and the reduction of hazardous waste. This section explores advanced synthetic routes applicable to the formation of the urea moiety in [4-(1-Aminoethyl)phenyl]urea, emphasizing catalytic and green chemistry approaches.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds and the introduction of carbonyl groups, making them highly relevant for the synthesis of aryl ureas. The formation of the urea functional group on the phenyl ring can be envisioned through a carbonylative coupling strategy.
One prominent approach is the palladium-catalyzed oxidative carbonylation of amines . This method allows for the direct synthesis of symmetrically and unsymmetrically substituted ureas from amines and carbon monoxide (CO) in the presence of an oxidant. acs.org For the synthesis of [4-(1-Aminoethyl)phenyl]urea, a precursor such as 4-(1-aminoethyl)aniline could theoretically be reacted with another amine under palladium catalysis with CO and an oxidant. The catalytic system often involves a palladium source like PdI2 with an excess of KI, with reactions typically conducted under a pressure of CO and air. acs.org
Another powerful technique is the palladium-catalyzed carbonylative C-H activation . This method involves the direct carbonylation of an aromatic C-H bond. For instance, an appropriately protected 1-phenylethylamine (B125046) derivative could undergo directed C-H activation and subsequent carbonylation and amination to form the urea. rsc.org While challenging, this approach is attractive for its atom economy as it avoids the need for pre-functionalized aryl halides.
Furthermore, carbonylative coupling reactions of aryl halides with nitrogen nucleophiles represent a well-established route. A precursor like 4-bromo- or 4-iodo-(1-aminoethyl)benzene (with appropriate protection on the amino groups) could be subjected to a palladium-catalyzed reaction with a source of ammonia or a primary amine in the presence of carbon monoxide. These reactions provide a direct method to construct the aryl-N(acyl) bond integral to the urea structure. acs.orgrsc.org Recent advancements have also explored decarbonylative C-N coupling, where arylcarbamoyl chlorides are transformed into urea derivatives, offering an alternative palladium-catalyzed pathway. researchgate.net
Table 1: Overview of Metal-Catalyzed Carbonylation Strategies for Urea Synthesis
| Strategy | Key Reactants | Catalyst System (Example) | Description |
|---|---|---|---|
| Oxidative Carbonylation | Amines, Carbon Monoxide (CO), Oxidant | PdI₂ / KI | Directly couples amines with CO to form the urea bond, with an oxidant regenerating the active catalyst. acs.org |
| Carbonylative Coupling | Aryl Halide, Amine/Ammonia, CO | Pd(0) complexes | Forms the urea by coupling an aryl halide with a nitrogen source and incorporating a carbonyl group from CO. acs.org |
| Carbonylative C-H Activation | Arene, Amine/Ammonia, CO | Pd(II) complexes | A highly atom-economical method that activates a C-H bond on the aromatic ring for subsequent carbonylation and amination. rsc.org |
To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic approaches to urea synthesis have gained significant traction. mdpi.com These methods often rely on activating small molecules or using non-metallic catalysts to facilitate the reaction.
A prominent metal-free strategy involves the in situ generation of isocyanate intermediates from amines, which are then trapped by a second amine to form the urea. semanticscholar.org For example, an arylamine can react with carbon dioxide in the presence of a base (like DBU) to form a carbamic acid intermediate. This intermediate can then be dehydrated using activating agents (e.g., activated sulfonium (B1226848) reagents) to yield an isocyanate, which readily reacts with an amine to produce the final urea product without any metal catalyst. semanticscholar.org
Another approach utilizes carbonyl sulfide (B99878) (COS) as a carbonyl source. In a one-pot reaction, weakly nucleophilic aromatic amines can react with highly nucleophilic secondary aliphatic amines and COS under catalyst-free conditions to afford asymmetric ureas. organic-chemistry.org
Electrocatalysis using metal-free catalysts also presents a novel frontier. Theoretical and experimental studies have shown that materials like boron-doped graphitic carbon nitride can catalyze urea synthesis from dinitrogen (N₂) and carbon dioxide (CO₂) under ambient conditions, representing a completely metal-free and sustainable route. nih.govgoogle.com
Adherence to the principles of green chemistry is paramount in modern synthetic design. This includes the use of safer solvents, improving energy efficiency, and preventing waste. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.
The "on-water" synthesis of unsymmetrical ureas has been demonstrated as a facile and sustainable process. acs.org This method typically involves the reaction of isocyanates with amines. The reaction is performed in water, often as a suspension, where the hydrophobic effect can accelerate the reaction rates. rsc.orgresearchgate.net This procedure offers significant advantages, including simple product isolation by filtration and the ability to recycle the water, thereby avoiding the use of volatile organic compounds (VOCs). organic-chemistry.orgacs.org A key benefit is the chemoselectivity observed; the reaction of the isocyanate with the amine is much faster than its hydrolysis in water, leading to high yields of the desired urea. acs.org
Key Green Chemistry Principles Applied to Urea Synthesis:
Prevention : Designing syntheses to minimize waste, for example, through atom-economical reactions like C-H activation.
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.
Safer Solvents : Using benign solvents like water ("on-water" synthesis) to replace hazardous organic solvents. rsc.org
Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste.
Carbon dioxide (CO₂) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization as a building block for chemical synthesis is a cornerstone of green chemistry, contributing to carbon capture and utilization (CCU) strategies. The synthesis of ureas from CO₂ and amines is a well-explored and highly attractive route. researchgate.net
The direct synthesis of ureas from CO₂ and amines is thermodynamically challenging and often requires the removal of water to drive the reaction to completion. However, various catalytic and non-catalytic systems have been developed to overcome this hurdle. Metal-free approaches can achieve the synthesis of unsymmetrical ureas from CO₂, amines, and a dehydrating agent like a hydrosilane. semanticscholar.org This process involves the formation of a carbamic acid from the amine and CO₂, which is then converted to the urea.
Furthermore, electrocatalytic methods on metal-free surfaces are being developed to convert CO₂ and N₂ directly into urea at ambient conditions. nih.gov This technology, while still emerging, offers a highly sustainable pathway for future urea production by directly using greenhouse gases as raw materials. google.com
Stereoselective Synthesis of the Chiral Aminoethyl Moiety in [4-(1-Aminoethyl)phenyl]urea
The biological activity of chiral molecules is often dependent on their stereochemistry. The [4-(1-Aminoethyl)phenyl]urea structure contains a stereocenter at the α-carbon of the aminoethyl group. Therefore, controlling the stereochemistry at this position is crucial, and asymmetric catalysis provides the most efficient means to achieve this.
The synthesis of chiral amines, particularly those with a structure similar to 1-phenylethylamine, is a well-developed field in organic chemistry. nih.govdntb.gov.ua These methods can be adapted to synthesize the chiral aminoethyl moiety of the target molecule with high enantioselectivity.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.orgnih.gov Chiral Brønsted acids or chiral primary amine catalysts can be used to catalyze the enantioselective addition of nucleophiles to imines. For instance, the asymmetric allylation of an imine derived from 4-acetylphenylurea could be followed by reduction of the double bond to install the chiral ethylamine (B1201723) group. beilstein-journals.orgbeilstein-journals.org
Chiral Auxiliaries offer a reliable method for diastereoselective synthesis. The parent amine, 1-phenylethylamine (α-PEA), is itself a privileged chiral auxiliary. nih.govdntb.gov.ua In a related context, a prochiral ketone precursor could be reacted with a chiral auxiliary to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine. cdnsciencepub.comgoogle.com
Chemo-enzymatic methods provide another highly selective route. A one-pot process combining a metal-catalyzed Wacker oxidation of a vinyl precursor (e.g., 4-vinylphenylurea) to the corresponding ketone, followed by an enzymatic reductive amination or transamination, can produce chiral amines with excellent enantiomeric excess (>99% ee). researchgate.net
Table 2: Comparison of Asymmetric Strategies for Chiral Amine Synthesis
| Method | Catalyst/Reagent Type | Typical Precursor | Key Advantages |
|---|---|---|---|
| Organocatalysis | Chiral Brønsted acids, Chiral Amines (e.g., from Cinchona alkaloids) rsc.org | Imine | Metal-free, high enantioselectivity, broad substrate scope. nih.govacs.org |
| Chiral Auxiliary | (R)- or (S)-1-Phenylethylamine | Ketone | Reliable, predictable stereochemical outcome, high diastereoselectivity. cdnsciencepub.com |
| Chemo-enzymatic Synthesis | Enzymes (e.g., Transaminase) + Metal catalyst | Alkene or Ketone | Extremely high enantioselectivity (>99% ee), mild reaction conditions. researchgate.net |
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis is a powerful and well-established strategy for controlling stereochemistry. This method involves temporarily incorporating a chiral molecule—the auxiliary—into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of enantiomerically pure [4-(1-Aminoethyl)phenyl]urea, chiral auxiliaries can be employed in two primary ways: through the resolution of a racemic mixture or by directing a diastereoselective transformation.
One common approach is the classical resolution of racemic 1-(4-aminophenyl)ethanamine, a key precursor. This can be achieved by forming diastereomeric salts with a chiral acid, such as O,O'-dibenzoyltartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. This amine can then be converted to the final urea product.
Alternatively, a chiral auxiliary can be covalently bonded to a precursor to direct a diastereoselective reaction. A prominent example is the use of a sulfinamide auxiliary, such as tert-butanesulfinamide. yale.edu This involves the condensation of 4-acetylphenylurea with an enantiopure sulfinamide to form a chiral N-sulfinylimine. The subsequent reduction of the imine is highly diastereoselective, controlled by the steric bulk of the auxiliary. The sulfinamide group can then be cleaved under mild acidic conditions to yield the enantiopure primary amine. This method offers excellent stereocontrol and is widely used in both academic and industrial settings for the synthesis of chiral amines. yale.edu
Table 1: Comparison of Chiral Auxiliary Strategies
| Strategy | Description | Auxiliary Example | Key Steps | Advantages |
|---|---|---|---|---|
| Classical Resolution | Separation of a racemic mixture via formation of diastereomeric salts. | O,O'-Dibenzoyltartaric Acid | 1. Salt formation with racemic amine.2. Fractional crystallization.3. Liberation of pure enantiomer. | Straightforward, well-established technique. |
| Diastereoselective Synthesis | Covalent attachment of an auxiliary to a prochiral substrate to direct a stereoselective reaction. | (R)- or (S)-tert-Butanesulfinamide | 1. Condensation with a ketone precursor.2. Diastereoselective reduction of the resulting imine.3. Hydrolytic removal of the auxiliary. | High diastereoselectivity, predictable stereochemical outcome. |
Enantioselective Reductions and Aminations
Direct catalytic asymmetric methods provide a more atom-economical approach to chiral molecules by avoiding the stoichiometric use of a chiral auxiliary. These methods rely on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For [4-(1-Aminoethyl)phenyl]urea, key strategies include the enantioselective reduction of a prochiral ketone precursor or the direct enantioselective amination of a suitable substrate.
Enantioselective Reduction: The most direct precursor to the aminoethyl group is the corresponding ketone, 4-acetylphenylurea. The asymmetric reduction of this prochiral ketone to the chiral secondary alcohol is a well-explored transformation. organicreactions.org This can be followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. More directly, the ketone can be converted to the amine via asymmetric reductive amination.
Catalytic systems for the asymmetric reduction of acetophenone (B1666503) derivatives often employ transition metals like ruthenium or rhodium complexed with chiral ligands. organicreactions.org Another highly effective method is the borane (B79455) reduction catalyzed by chiral oxazaborolidines, which can achieve high enantioselectivity for a wide range of ketones. organicreactions.orgmdpi.com Biocatalysis offers a green and highly selective alternative, utilizing enzymes such as ketoreductases (KREDs) that can reduce ketones with exceptional enantiomeric excess (>99% ee) under mild conditions. rsc.orgtandfonline.comresearchgate.net
Enantioselective Amination: Modern biocatalytic methods allow for the direct asymmetric synthesis of amines from ketones. Enzymes like ω-transaminases (TAs) can catalyze the conversion of a ketone precursor (4-acetylphenylurea) directly to the corresponding chiral amine using an amino donor like isopropylamine. dovepress.comresearchgate.net This approach is highly efficient and selective. dovepress.comnih.gov Another class of enzymes, amine dehydrogenases (AmDHs), can perform the reductive amination of ketones using ammonia directly, offering a highly atom-economical route. researchgate.net
A cutting-edge strategy involves the direct enantioselective C-H amination of a precursor like 4-ethylphenylurea. While still a developing field, multienzymatic cascade systems have been shown to perform the amination of similar substrates like ethylbenzene (B125841) with high conversion and selectivity, representing a future direction for streamlined synthesis. researchgate.net
Table 2: Enantioselective Synthesis Methods
| Method | Substrate | Catalyst/Enzyme Type | Typical Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | 4-Acetylphenylurea | Chiral Ru- or Rh-phosphine complexes | High yield and enantioselectivity (>95% ee). |
| Asymmetric Borane Reduction | 4-Acetylphenylurea | Chiral Oxazaborolidine Catalyst | Excellent enantioselectivity (91-98% ee). mdpi.com |
| Biocatalytic Reduction (KRED) | 4-Acetylphenylurea | Ketoreductase (KRED) | High conversion and enantiomeric excess (>99% ee). rsc.orgresearchgate.net |
| Biocatalytic Amination (TA) | 4-Acetylphenylurea | ω-Transaminase (TA) | High yield and enantiomeric excess (>99% ee). dovepress.com |
Protecting Group Strategies for Amine and Urea Functionalities
In a multi-step synthesis, the selective modification of one functional group in the presence of others is a common challenge. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from participating in unwanted side reactions. organic-chemistry.org For the synthesis of [4-(1-Aminoethyl)phenyl]urea, both the primary aliphatic amine and the N-H bonds of the urea moiety may require protection depending on the synthetic route.
The primary amine of the 1-aminoethyl group is nucleophilic and requires protection during many chemical transformations, particularly during the formation of the urea itself if the amine is present beforehand. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under basic and hydrogenolysis conditions but is easily removed with acid. Conversely, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis. organic-chemistry.org
The urea functionality itself is generally stable under a variety of conditions. researchgate.net However, the N-H protons can be acidic and may interfere with certain organometallic or strongly basic reactions. If necessary, the urea nitrogens can be protected, for instance, by alkylation or acylation, although this adds complexity to the synthesis.
The choice of protecting groups is guided by the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org For example, one could use an acid-labile Boc group on the aliphatic amine while employing a hydrogenation-labile Cbz group elsewhere in the molecule, allowing for stepwise deprotection and functionalization.
Table 3: Protecting Groups for Amine and Urea Functionalities
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
|---|---|---|---|---|---|
| Primary Amine | tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., NEt3) | Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. |
| Primary Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H2, Pd/C (Hydrogenolysis) | Stable to acid, base. |
| Primary Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis. |
| Urea N-H | Benzyl | Bn | BnBr, NaH | H2, Pd/C (Hydrogenolysis) | Stable to acid, base. |
Optimization of Reaction Conditions and Process Development for [4-(1-Aminoethyl)phenyl]urea Synthesis
Optimization of Reaction Conditions: For any given step in the synthesis of [4-(1-Aminoethyl)phenyl]urea, several parameters must be systematically varied to find the optimal conditions. These include:
Solvent: Affects reactant solubility, reaction rates, and sometimes the stereochemical outcome.
Temperature: Influences reaction kinetics and selectivity. Lower temperatures can often enhance enantioselectivity in asymmetric reactions. mdpi.com
Concentration: Higher concentrations can increase reaction rates but may also lead to side product formation or solubility issues.
Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without sacrificing efficiency is crucial for reducing costs.
Reaction Time: Reactions are monitored to determine the point of maximum product formation before significant decomposition or side reactions occur.
Process Development: Beyond individual reaction steps, process development takes a holistic view of the entire synthesis. escoaster.com Key considerations include:
Raw Material Selection: Sourcing high-purity, cost-effective starting materials is fundamental. theasengineers.com
Impurity Profiling: Identifying and quantifying impurities formed at each stage is critical for quality control and regulatory compliance. pharmasalmanac.com
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for industrial production. theasengineers.com
Safety and Environmental Impact: Assessing the hazards of all reagents and transformations and minimizing waste are paramount.
Scalability: Ensuring that the process performs reliably and safely when scaled up from grams to kilograms or tons. arborpharmchem.com
For a chiral active pharmaceutical ingredient (API) intermediate like [4-(1-Aminoethyl)phenyl]urea, robust analytical methods must be developed to monitor chemical purity and enantiomeric excess throughout the process. pharmasalmanac.com
Table 4: Key Parameters for Optimization and Process Development
| Parameter/Area | Objective | Typical Considerations | Impact |
|---|---|---|---|
| Temperature | Maximize rate and selectivity | Cooling for exothermic or highly selective reactions; heating to overcome activation energy. | Yield, Purity, Enantioselectivity |
| Solvent | Ensure solubility, optimize rate | Polarity, aprotic vs. protic, boiling point. | Reaction efficiency, Work-up |
| Catalyst Loading | Minimize cost, maximize turnover | Screening catalyst concentration vs. reaction time and yield. | Cost of Goods, Throughput |
| Purification | Achieve high purity efficiently | Crystallization, extraction, distillation vs. chromatography. | Final Product Quality, Scalability |
| Impurity Control | Meet regulatory specifications | Identification of side products and unreacted starting materials. | Safety, Efficacy |
Reaction Mechanisms and Chemical Transformations of 4 1 Aminoethyl Phenyl Urea
Mechanistic Pathways of Urea (B33335) Bond Formation and Cleavage
The urea linkage is central to the structure of [4-(1-Aminoethyl)phenyl]urea, and understanding the mechanisms of its assembly and breakdown is crucial. These transformations typically involve isocyanate intermediates and proceed through nucleophilic addition and elimination pathways.
Isocyanates are highly reactive electrophilic species that serve as pivotal intermediates in both the synthesis and the base-mediated cleavage of phenylureas.
Formation via Isocyanate Intermediates: The most direct synthesis of unsymmetrical ureas like [4-(1-Aminoethyl)phenyl]urea involves the reaction of an amine with an isocyanate. commonorganicchemistry.comresearchgate.net This can be approached in two ways:
Reaction of 4-(1-Aminoethyl)aniline (B1284130) with an isocyanate source: The primary aromatic amine of a precursor molecule reacts with a reagent that delivers the equivalent of isocyanic acid (HNCO).
Reaction of a 4-(1-Aminoethyl)phenyl isocyanate intermediate with an amine: An isocyanate is generated on the phenyl ring, which then reacts with ammonia (B1221849) or an amine.
The generation of the isocyanate intermediate is a key step and can be achieved through various methods, avoiding the use of highly toxic reagents like phosgene (B1210022). beilstein-journals.org Common laboratory and industrial methods include the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the reaction of amines with CO2 or their surrogates. organic-chemistry.org For instance, a facile Pd/C-catalyzed carbonylation of aromatic azides in the presence of amines provides a direct route to unsymmetrical ureas through an isocyanate intermediate. organic-chemistry.org
| Method | Precursor | Reagents | Key Feature | Ref. |
| Hofmann Rearrangement | Primary Amide | Phenyliodine diacetate (PIDA), NH3 | In situ generation of isocyanate from an amide. | organic-chemistry.org |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Diphenylphosphoryl azide (B81097) (DPPA), heat | Isocyanate formed from an acyl azide intermediate. | commonorganicchemistry.com |
| Staudinger–Aza-Wittig | Alkyl/Aryl Azide | PPh3, CO2 | Mild conditions for converting azides to isocyanates. | beilstein-journals.org |
| Carbonylation | Aryl Azide | CO, Pd/C, Amine | Direct, one-pot synthesis of urea from an azide. | organic-chemistry.org |
Cleavage via Isocyanate Intermediates: Under basic conditions, the cleavage of the urea bond can also proceed through an isocyanate intermediate via an Elimination, Unimolecular, Conjugate Base (E1cB) mechanism. wikipedia.orgnih.gov In this pathway, a strong base deprotonates the nitrogen of the urea to form its conjugate base (an anion). wikipedia.orgmasterorganicchemistry.com This is followed by the rate-determining step where the leaving group (in this case, the amine portion) is expelled, generating an isocyanate intermediate. This intermediate is then rapidly trapped by the solvent (e.g., hydrolysis by water) or other nucleophiles present. nih.govnih.gov Theoretical and experimental studies on the aminolysis of phenyl N-phenylcarbamate have shown that the pathway involving an isocyanate intermediate is energetically favored over concerted or tetrahedral intermediate pathways. nih.gov
Urea Formation: The formation of a urea from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. researchgate.net This forms a zwitterionic tetrahedral intermediate which rapidly undergoes proton transfer to yield the stable urea product. The reaction is typically fast and requires no catalyst. commonorganicchemistry.com
Urea Cleavage (Hydrolysis): The hydrolysis of phenylureas, particularly under acidic conditions, follows a nucleophilic addition-elimination mechanism. researchgate.netjst.go.jpresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. rsc.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. rsc.org This intermediate subsequently collapses by eliminating aniline (B41778) and forming a carbamic acid, which is unstable and readily decarboxylates to yield ammonia and carbon dioxide. The rate-determining step is typically the attack of water on the protonated urea substrate. researchgate.netrsc.org
Under strongly basic conditions, the proposed mechanism involves the direct nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate which then breaks down to products. researchgate.netrsc.org
Reactivity Studies of the Aminoethyl Side Chain
The aminoethyl side chain of [4-(1-Aminoethyl)phenyl]urea introduces a second key reactive site into the molecule: a primary aliphatic amine. This group exhibits characteristic nucleophilicity and can undergo a variety of chemical transformations.
The primary amine of the aminoethyl group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. masterorganicchemistry.com Its reactivity is generally greater than that of the aromatic amine precursor from which the urea is derived.
Nucleophilicity: The nucleophilicity of an amine is its ability to donate its electron pair to an electrophile other than a proton. It generally correlates with basicity, with stronger bases often being stronger nucleophiles. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance. The aminoethyl group in [4-(1-Aminoethyl)phenyl]urea is a primary amine, which is typically less sterically hindered than a secondary amine and more nucleophilic than ammonia. masterorganicchemistry.com This nucleophilic character allows it to react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds (aldehydes and ketones) to form more complex structures. nih.gov The specific reactivity can be compared to analogous phenethylamine (B48288) derivatives. nih.gov
| Amine Type | Example | pKa of Conjugate Acid (pKaH) | Mayr Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity |
| Ammonia | NH3 | 9.24 | 9.5 | Base |
| Primary | Ethylamine (B1201723) (CH3CH2NH2) | 10.63 | 12.9 | ~1000x Ammonia |
| Secondary | Diethylamine ((CH3CH2)2NH) | 10.93 | 14.7 | ~100,000x Ammonia |
Data sourced from Mayr et al. and reflects general trends in amine nucleophilicity. masterorganicchemistry.com
Electrophilicity: Amines are not inherently electrophilic. However, they can be converted into electrophilic species. For instance, reaction with nitrous acid can convert a primary amine into a diazonium salt, although this is more characteristic of aromatic amines. For the aliphatic amine in the side chain, conversion to an imine through reaction with an aldehyde or ketone makes the adjacent carbon atom electrophilic.
Oxidation: The primary amine of the aminoethyl group can be oxidized, though the products depend heavily on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of an imine. Stronger oxidation is less common and can lead to cleavage of the C-N bond. The benzylic position of the aminoethyl group (the carbon attached to both the phenyl ring and the nitrogen) makes it susceptible to certain oxidative reactions.
Reduction: The primary amine group itself is already in a reduced state and cannot be further reduced. However, the formation of the aminoethyl group often involves a reduction step. For example, [4-(1-Aminoethyl)phenyl]urea could be synthesized from a precursor like [4-(1-acetyl)phenyl]urea. The ketone group in this precursor could be converted to the amine via reductive amination. masterorganicchemistry.comwikipedia.org This process involves the formation of an intermediate imine (or oxime), which is then reduced to the primary amine using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. chemistrysteps.com This pathway is a common and controlled method for synthesizing primary amines. masterorganicchemistry.com
The presence of both a nucleophilic amine and a urea group within the same molecule allows for the possibility of intramolecular cyclization reactions, particularly if a suitable electrophilic site can be introduced.
A key example is the cyclization of N-phenyl-N'-(2-chloroethyl)ureas. nih.gov In these molecules, the nitrogen of the urea acts as an intramolecular nucleophile, displacing the chloride leaving group on the ethyl chain to form a cyclic N-phenyl-4,5-dihydrooxazol-2-amine. nih.govulaval.ca This suggests that if the aminoethyl group of [4-(1-Aminoethyl)phenyl]urea were first acylated with a 2-haloacetyl chloride (e.g., 2-chloroacetyl chloride) and then the terminal amine was converted into a leaving group, a similar cyclization could be envisioned.
Alternatively, the primary amine itself can act as the nucleophile. If the phenylurea portion of the molecule were modified to contain a leaving group at an appropriate position, the aminoethyl side chain could cyclize to form a larger heterocyclic ring system. Gold-catalyzed intramolecular dihydroamination of N-allenyl ureas has been shown to produce bicyclic imidazolidin-2-ones, demonstrating the utility of the urea nitrogen as a nucleophile in cyclization reactions. nih.gov
| Reactant Structure | Reaction Type | Conditions | Product (Heterocycle) | Ref. |
| N-phenyl-N'-(2-chloroethyl)urea | Intramolecular Nucleophilic Substitution | Spontaneous in cell culture medium | N-phenyl-4,5-dihydrooxazol-2-amine | nih.govulaval.ca |
| N-aryl amide with α-bromo group | Intramolecular Cyclization (2-azaallyl anion) | Base (e.g., KHMDS) | 3-amino oxindole | rsc.org |
| N-δ-allenyl urea | Gold-Catalyzed Dihydroamination | (IPr)AuCl, AgPF6 | Bicyclic imidazolidin-2-one | nih.gov |
Reactivity of the Phenyl Ring and its Substitutions
The phenyl ring in [4-(1-Aminoethyl)phenyl]urea is activated towards electrophilic attack due to the presence of two electron-donating groups: the 1-aminoethyl substituent and the urea substituent (-NHCONH2). Both groups increase the electron density of the aromatic ring through resonance and inductive effects, making it more nucleophilic.
The directing effects of the substituents on an aromatic ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In the case of [4-(1-Aminoethyl)phenyl]urea, both the aminoethyl group and the urea group are ortho, para-directors. This is because the lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.
Given that the 1-aminoethyl and urea groups are in a para relationship to each other, the ortho positions to each group are the most activated sites for electrophilic attack. Therefore, electrophilic substitution on [4-(1-Aminoethyl)phenyl]urea is expected to yield predominantly di-substituted products at the positions labeled 2, 3, 5, and 6, assuming the 1-aminoethyl group is at position 1 and the urea group is at position 4.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions on [4-(1-Aminoethyl)phenyl]urea
| Reaction Type | Reagents | Expected Major Products |
|---|---|---|
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | [4-(1-Aminoethyl)-2-bromophenyl]urea and [4-(1-Aminoethyl)-3-bromophenyl]urea |
| Nitration | HNO3, H2SO4 | [4-(1-Aminoethyl)-2-nitrophenyl]urea and [4-(1-Aminoethyl)-3-nitrophenyl]urea |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | [4-(1-Aminoethyl)-2-acylphenyl]urea and [4-(1-Aminoethyl)-3-acylphenyl]urea |
| Sulfonation | Fuming H2SO4 | 2-(1-Aminoethyl)-5-ureidobenzenesulfonic acid and 3-(1-Aminoethyl)-4-ureidobenzenesulfonic acid |
The reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions, such as oxidation of the amino group or polymerization.
While there is limited specific literature on the use of [4-(1-Aminoethyl)phenyl]urea as a substrate in palladium-catalyzed cross-coupling reactions, its structure suggests potential participation in such transformations. For this compound to be used as a substrate where a substitution occurs on the aromatic ring, a leaving group (such as a halide) would first need to be installed on the ring via an electrophilic halogenation reaction as described above.
Once a halo-substituted derivative of [4-(1-Aminoethyl)phenyl]urea is obtained, it could potentially undergo various palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative could participate in Suzuki-Miyaura coupling with a boronic acid to form a C-C bond, or in Buchwald-Hartwig amination with an amine to form a new C-N bond. wikipedia.orgresearchgate.netlibretexts.org
Alternatively, the primary amino group of [4-(1-Aminoethyl)phenyl]urea itself could act as a nucleophile in a Buchwald-Hartwig amination reaction with an aryl halide, leading to the formation of a secondary amine. wikipedia.orgnih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives of [4-(1-Aminoethyl)phenyl]urea
| Reaction Type | Substrates | Catalyst/Ligand System | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Bromo-[4-(1-aminoethyl)phenyl]urea + R-B(OH)2 | Pd(OAc)2 / SPhos | Aryl-substituted [4-(1-aminoethyl)phenyl]urea |
| Buchwald-Hartwig (as electrophile) | Chloro-[4-(1-aminoethyl)phenyl]urea + R2NH | Pd2(dba)3 / BINAP | N-Aryl substituted [4-(1-aminoethyl)phenyl]urea |
| Buchwald-Hartwig (as nucleophile) | [4-(1-Aminoethyl)phenyl]urea + Ar-Br | Pd(OAc)2 / RuPhos | N-Aryl-[4-(1-aminoethyl)phenyl]urea derivative |
The feasibility and efficiency of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Tautomerism and Isomerization Studies of the Urea Moiety
The urea moiety of [4-(1-Aminoethyl)phenyl]urea can exhibit both tautomerism and conformational isomerization. Tautomerism in ureas involves the migration of a proton, leading to the formation of an imidic acid tautomer. However, the urea form is generally the most stable and predominant tautomer under normal conditions.
More relevant to the chemical behavior of [4-(1-Aminoethyl)phenyl]urea is the conformational isomerization around the C-N bonds of the urea group. Due to the partial double bond character of these bonds, rotation is restricted, leading to the existence of different conformers. For a disubstituted urea like [4-(1-Aminoethyl)phenyl]urea, several cis/trans isomers are possible with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group.
Computational studies on similar N-aryl-N'-alkyl ureas have shown that the trans-trans conformation is often the most stable, but that cis-trans conformers can also be significantly populated, sometimes stabilized by intramolecular hydrogen bonding. The energy barrier for interconversion between these conformers is typically in the range of 8-10 kcal/mol, indicating that these isomers can coexist at room temperature.
Degradation Pathways under Controlled Chemical Conditions
The degradation of [4-(1-Aminoethyl)phenyl]urea can proceed through several pathways, depending on the chemical environment. The most common degradation reactions for phenylurea derivatives are hydrolysis and oxidation.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, ultimately yielding 4-(1-aminoethyl)aniline, ammonia, and carbon dioxide. The reaction generally follows first-order kinetics with respect to the substrate and the acid catalyst. semanticscholar.org
Base-catalyzed hydrolysis: Under strong basic conditions, the urea can be deprotonated at one of the nitrogen atoms, followed by an addition-elimination mechanism to cleave the C-N bond. This also results in the formation of 4-(1-aminoethyl)aniline and isocyanate, which is then rapidly hydrolyzed to ammonia and carbonate.
Oxidative Degradation: Phenylureas can be degraded by strong oxidizing agents or through photodegradation.
Photodegradation: In the presence of UV light and a suitable photosensitizer (like titanium dioxide), phenylureas can undergo degradation. The proposed mechanisms often involve the generation of hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the alkyl group, leading to oxidation. N-dealkylation is also a common photodegradation pathway for substituted phenylureas. nih.govnih.gov
Thermal Degradation: At elevated temperatures, N-aryl-N'-alkylureas can decompose. The primary thermal decomposition pathway for many ureas is the dissociation into an isocyanate and an amine. For [4-(1-Aminoethyl)phenyl]urea, this would likely yield 4-(1-aminoethyl)phenyl isocyanate and ammonia.
Table 3: Summary of Degradation Pathways for [4-(1-Aminoethyl)phenyl]urea
| Degradation Type | Conditions | Major Products |
|---|---|---|
| Acid Hydrolysis | Strong acid (e.g., HCl), heat | 4-(1-Aminoethyl)aniline, NH3, CO2 |
| Base Hydrolysis | Strong base (e.g., NaOH), heat | 4-(1-Aminoethyl)aniline, NH3, CO32- |
| Photodegradation | UV light, photosensitizer | Hydroxylated derivatives, N-dealkylated products, 4-(1-Aminoethyl)aniline |
| Thermal Degradation | High temperature | 4-(1-Aminoethyl)phenyl isocyanate, NH3 |
Derivatization and Structural Modification of 4 1 Aminoethyl Phenyl Urea
Design Principles for Analogues and Derivatives
The design of new molecules based on the [4-(1-Aminoethyl)phenyl]urea scaffold is guided by established medicinal chemistry principles. These strategies aim to systematically probe the structure-activity relationship (SAR) to identify derivatives with enhanced potency, selectivity, or other desirable properties.
Rational design of analogues leverages the inherent chemical functionalities of the parent scaffold. The urea (B33335) group, for instance, is a key structural motif known for its ability to form strong hydrogen bonds with biological targets. Modifications are often designed to enhance these interactions or to introduce new ones.
Key principles in the rational design of phenylurea derivatives include:
Structure-Activity Relationship (SAR) Exploration: Initial modifications often involve simple substitutions on the phenyl ring or the terminal urea nitrogen to understand which positions are sensitive to steric or electronic changes. For example, in the development of certain phenylurea-based enzyme inhibitors, it was found that the carboxyl group plays a crucial role in binding activity, and replacement of a phenyl ring with a non-aromatic group like cyclohexyl or n-hexyl can lead to a complete loss of inhibition, highlighting the importance of the aromatic system for activity. nih.gov
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, replacing the proximal NH of the urea moiety with a methylene (B1212753) (CH2) group was investigated in a series of IDO1 inhibitors, which ultimately demonstrated that the NH group was crucial for potency. nih.gov
Conformational Rigidity: Flexible side chains in a lead compound can be replaced with more rigid structures, such as rings, to reduce the entropic penalty upon binding to a target. This strategy was employed in designing IDO1 inhibitors where a flexible diisobutylamino group was replaced with a more rigid 3,5-dimethylpiperidinyl group to optimize the steric effect. nih.gov
Stereochemical Considerations: When chiral centers are present, such as the carbon atom in the aminoethyl group of [4-(1-Aminoethyl)phenyl]urea, the different stereoisomers are often synthesized and evaluated separately. In studies on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, it was discovered that the S-configuration of the chiral center was critical for activity, with the R-enantiomer showing significantly weaker inhibition. nih.gov
Docking studies are frequently used to visualize the binding mode of a lead compound within its target protein, providing insights that guide the rational design of new analogues with improved interactions. nih.gov
To explore a wide range of chemical diversity around the [4-(1-Aminoethyl)phenyl]urea scaffold, combinatorial chemistry and parallel synthesis techniques are employed. These methods allow for the rapid generation of large, systematically organized collections of related compounds, known as chemical libraries. accessscience.com
The core principle involves combining a set of building blocks in all possible combinations. For the [4-(1-Aminoethyl)phenyl]urea scaffold, this could involve reacting a protected version of the core structure with a diverse set of reagents.
Two common strategies are:
Parallel Synthesis: In this approach, each compound is synthesized in a separate reaction vessel, often on a multi-well plate format. The identity of each product is known from its location. This method is suitable for producing small to medium-sized libraries where enough material is needed for thorough biological testing. imperial.ac.uk A synthetic approach that is amenable to parallel synthesis was developed for acyl ureas, tolerating a wide range of amines under mild conditions. nih.gov
Split-and-Pool Synthesis: This technique is used to generate very large libraries. A solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block, and then all portions are pooled together. The process is repeated for subsequent reaction steps. This results in a "one-bead, one-compound" library, which requires deconvolution methods to identify the structure of active compounds. imperial.ac.uk
The urea functionality is a common building block in combinatorial chemistry due to the reliable and straightforward reactions used for its formation, such as the reaction of an amine with an isocyanate. nih.gov
Modifications at the Urea Nitrogen Atoms
The two nitrogen atoms of the urea group are key sites for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties.
Alkylation: N-alkylation of the urea moiety can introduce alkyl or arylalkyl groups. While direct alkylation of ureas with alkyl halides can sometimes lead to O-alkylation as a competing side reaction, specific methods have been developed to favor N-alkylation. One such method involves reacting the urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst, which facilitates the formation of N-alkylated products. google.com
Acylation: The urea nitrogens can be acylated by reacting with acyl chlorides or anhydrides to form N-acylurea derivatives. This modification introduces an additional carbonyl group, which can alter the hydrogen bonding capacity and electronic properties of the molecule. For example, N-phenylurea can be treated with chloroacetyl chloride to form an intermediate that is further reacted with various phenols to yield N-phenyl-N'-(substituted) phenoxy acetyl ureas. researchgate.net The synthesis of N-acyl ureas can also be achieved by first generating an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with an appropriate amine. nih.gov
A summary of common reagents for these modifications is presented below.
| Modification | Reagent Type | Example Reagent |
| Alkylation | Alkyl Halide | Butyl Bromide |
| Acylation | Acyl Chloride | Chloroacetyl chloride |
| Acylation | Chloroformate | Phenyl chloroformate |
Intramolecular reactions or reactions with bifunctional reagents can lead to the formation of cyclic urea derivatives, where the urea nitrogens are incorporated into a new ring system. These modifications rigidly constrain the conformation of the urea group, which can have a significant impact on biological activity.
A general strategy for synthesizing N-acyl cyclic urea derivatives involves the acylation of a cyclic urea precursor. For instance, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one has been reacted with various acyl chlorides to produce a series of novel N-acyl cyclic urea derivatives. researchgate.net These acylated cyclic ureas can serve as intermediates for further derivatization, such as nucleophilic substitution reactions to introduce additional functional groups. researchgate.net
Modifications at the Aminoethyl Group
The primary amine of the aminoethyl side chain is a versatile functional group that can undergo a variety of chemical transformations.
Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. For example, a derivative of the title compound, 1-{4-[1-(methylamino)ethyl]phenyl}-3-(3-sulfamoylpropyl)urea, features a secondary amine resulting from the methylation of the primary amino group. molport.com This is typically achieved using reductive amination or reaction with an alkyl halide.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides converts the primary amine into an amide. This transformation neutralizes the basicity of the amine and introduces a new carbonyl group capable of acting as a hydrogen bond acceptor.
Imine Formation: The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine or Schiff base. This reaction is often reversible and can be used to introduce a wide range of substituents. The reaction of semicarbazide (B1199961) with acetophenone (B1666503) to form a semicarbazone is an analogous transformation. researchgate.net
These modifications significantly alter the physicochemical properties of the side chain, including its basicity, polarity, and steric bulk, which can be critical for modulating interactions with biological targets.
Amine Derivatization (e.g., Amidation, Sulfonamidation)
The primary amine of [4-(1-Aminoethyl)phenyl]urea is amenable to standard acylation and sulfonylation reactions.
Amidation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives. This process is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic profile. For instance, reacting the primary amine with an appropriate acid chloride (R-COCl) in the presence of a base would produce the corresponding amide. This reaction is fundamental in the synthesis of various phenylurea derivatives researchgate.net. General methods for creating urea derivatives often involve reacting an amine with an isocyanate, which highlights the reactivity of the amine group organic-chemistry.orgmdpi.com.
Sulfonamidation: Similarly, the amine can be converted to a sulfonamide by reacting it with a sulfonyl chloride (R-SO₂Cl). This modification is significant as the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.
A summary of potential amine derivatization reactions is presented below.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Amidation | Acetyl chloride | Acetamide |
| Sulfonamidation | Benzenesulfonyl chloride | Benzenesulfonamide |
Stereochemical Modifications and Enantiospecific Analogues
The ethyl group's attachment to the phenyl ring creates a chiral center at the carbon atom bearing the amino group. This means that [4-(1-Aminoethyl)phenyl]urea exists as a pair of enantiomers, (R)- and (S)-[4-(1-Aminoethyl)phenyl]urea. The synthesis and separation of individual enantiomers are crucial in pharmaceutical development, as different enantiomers can have distinct biological activities and metabolic fates.
Modifications on the Phenyl Ring
The aromatic phenyl ring is another key site for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents influence the reactivity of the ring and the properties of the entire molecule youtube.comyoutube.com.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the phenyl ring. In a study of related 1-phenyl-3-(1-phenylethyl)urea derivatives, compounds with electron-donating groups exhibited better activity as complement inhibitors nih.gov.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. The same study on complement inhibitors found that compounds with electron-withdrawing groups resulted in a significant decrease in activity nih.gov.
The table below summarizes the effects of these groups on the phenyl ring's reactivity.
| Group Type | Example | Effect on Phenyl Ring |
| Electron-Donating | Methoxy (-OCH₃) | Activates the ring towards electrophilic substitution |
| Electron-Withdrawing | Nitro (-NO₂) | Deactivates the ring towards electrophilic substitution |
Halogenation and Nitro-Substitution Patterns
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common modification. Halogens are electron-withdrawing via induction but can also participate in halogen bonding. The position of the halogen can significantly impact the molecule's biological activity. For instance, studies on other phenylurea derivatives explored compounds with difluoro and dichloro substitution patterns nih.gov.
Nitro-Substitution: Nitration of the phenyl ring introduces a strong electron-withdrawing nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid. The presence of a nitro group is noted in related compounds like 1-(2-methyl-4-nitrophenyl)-3-(4-(methylthio)phenyl)urea sigmaaldrich.com. The position of nitration is directed by the existing substituents on the ring.
Heterocyclic Ring Annulation onto the Phenyl Core
A more complex modification involves the annulation, or fusion, of a heterocyclic ring system onto the phenyl core of [4-(1-Aminoethyl)phenyl]urea. This creates a more rigid and structurally complex polycyclic system. Such modifications can lead to novel compounds with unique biological activities by presenting a different shape and array of functional groups for receptor binding. The synthesis would involve multi-step reactions starting with a suitably functionalized [4-(1-Aminoethyl)phenyl]urea derivative to build the new heterocyclic ring.
No Specific Research Found for "[4-(1-Aminoethyl)phenyl]urea" Limiting Article Generation
A comprehensive search for scientific literature focusing on the derivatization, structural modification, and structure-activity relationship (SAR) of the chemical compound [4-(1-Aminoethyl)phenyl]urea has yielded no specific research dedicated solely to this molecule. While broader research on phenylurea derivatives is available, the absence of studies centered on this particular compound prevents the generation of an article that adheres to the user's strict and specific outline.
The user's request mandated a detailed article structured around the "," with a specific focus on SAR methodologies, including truncation, bioisosteric replacement, and computational approaches. However, multiple targeted searches of scholarly databases, patent literature, and chemical repositories have not revealed any publications that investigate the SAR of [4-(1-Aminoethyl)phenyl]urea itself or its analogues.
The available literature discusses SAR studies of other phenylurea-containing compounds, often in the context of developing new therapeutic agents or herbicides. This body of research provides general principles of how modifications to the phenylurea scaffold can affect biological activity. Methodologies such as modifying substituents on the phenyl ring or replacing the urea moiety with bioisosteres are commonly employed strategies in medicinal chemistry. Similarly, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently used to guide the design of new phenylurea derivatives.
Therefore, due to the lack of specific scientific data for "[4-(1-Aminoethyl)phenyl]urea," the requested article cannot be generated at this time. Further research into this specific compound would be required before a detailed analysis of its SAR could be written.
Computational and Theoretical Studies of 4 1 Aminoethyl Phenyl Urea
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic structure of many-body systems, such as atoms and molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, from which all ground-state properties can be derived.
For [4-(1-Aminoethyl)phenyl]urea, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's stability and reactivity.
Note: These values are illustrative and represent typical outcomes from DFT calculations on similar aromatic urea (B33335) derivatives.
Ab Initio Methods for Energetic and Geometrical Analysis
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for other methods.
In the study of phenylurea derivatives, ab initio methods like MP2 have been used alongside DFT to report on geometries and energies. For [4-(1-Aminoethyl)phenyl]urea, an MP2 calculation with an augmented basis set (e.g., aug-cc-pVDZ) would provide a highly accurate prediction of the molecule's geometry and electronic energy. Comparing these results with those from various DFT functionals helps validate the chosen DFT method's accuracy for this particular chemical system.
Table 2: Illustrative Comparison of Calculated Ground State Energies
| Method | Basis Set | Relative Energy (kcal/mol) | Brief Description |
|---|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | +15.5 | A foundational ab initio method that does not include electron correlation. |
| DFT (B3LYP) | 6-31+G(d,p) | 0.0 | A hybrid DFT functional that includes some electron correlation and is widely used. |
Note: The energy values are relative to the B3LYP result and are hypothetical, intended to show typical trends in accuracy between methods.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile).
For [4-(1-Aminoethyl)phenyl]urea, FMO analysis would involve calculating and visualizing the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the amino groups and the urea nitrogens, indicating these are likely sites of protonation or reaction with electrophiles. The LUMO may be distributed over the aromatic ring and the carbonyl group, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Table 3: Representative Frontier Molecular Orbital Data
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.8 | Indicates the tendency to donate electrons; higher values suggest stronger nucleophilicity. |
| LUMO Energy | -0.5 | Indicates the tendency to accept electrons; lower values suggest stronger electrophilicity. |
Note: These values are representative for a molecule of this type and are derived from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like [4-(1-Aminoethyl)phenyl]urea, are not static but exist as an ensemble of different spatial arrangements or conformations. Understanding this conformational landscape is crucial as the molecule's shape influences its physical properties and biological interactions.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. By systematically changing key geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable, low-energy conformations, while saddle points represent the transition states between these conformers.
For [4-(1-Aminoethyl)phenyl]urea, a detailed PES map would be generated by scanning the rotational barriers around several key bonds:
The C(aryl)-N(urea) bond.
The N(urea)-C(carbonyl) bond.
The C(aryl)-C(ethyl) bond.
The C(ethyl)-N(amino) bond.
This analysis, often performed using DFT or ab initio methods, would identify the most stable conformers and the energy required to interconvert between them, providing a comprehensive picture of the molecule's flexibility.
Investigation of Intramolecular Hydrogen Bonding and Torsional Barriers
Intramolecular Hydrogen Bonding: The structure of [4-(1-Aminoethyl)phenyl]urea contains several hydrogen bond donors (the -NH and -NH2 groups) and acceptors (the C=O oxygen and the nitrogen atoms). This allows for the possibility of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. For example, a hydrogen bond could form between a hydrogen on the primary amino group (-CH(CH3)NH2) and the carbonyl oxygen of the urea. Computational studies can identify these interactions by analyzing bond distances and angles in low-energy conformers and can quantify their strength using methods like Natural Bond Orbital (NBO) analysis. The presence and strength of such bonds are critical in determining the preferred shape of the molecule in different environments.
Torsional Barriers: The energy required to rotate around a single bond is known as the torsional or rotational barrier. These barriers determine the rate of interconversion between different conformers at a given temperature. For phenylurea and its derivatives, the barrier to rotation around the C(aryl)-N(urea) bond is of particular interest as it governs the orientation of the phenyl ring relative to the urea plane. Studies on similar molecules have shown these barriers to be in the range of 2-10 kcal/mol. Calculating these barriers for [4-(1-Aminoethyl)phenyl]urea provides quantitative data on its structural dynamics.
Table 4: Illustrative Calculated Torsional Barriers
| Rotatable Bond | Description | Predicted Barrier (kcal/mol) |
|---|---|---|
| C(aryl)-N(urea) | Rotation of the phenyl ring relative to the urea group. | 6.5 |
| C(aryl)-C(ethyl) | Rotation of the 1-aminoethyl group. | 4.2 |
Note: Values are hypothetical, based on typical computational results for similar functional groups and molecular fragments.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, aiding in the structural elucidation and characterization of molecules like [4-(1-Aminoethyl)phenyl]urea. By simulating spectroscopic experiments, researchers can gain insights into the molecule's electronic structure and vibrational modes, which can be compared with experimental data for validation.
NMR Chemical Shift Predictions via Computational Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). nih.govnrel.govrsc.org The process generally involves the following steps:
Conformational Analysis: The first step is to identify the low-energy conformers of [4-(1-Aminoethyl)phenyl]urea in the gas phase or in a simulated solvent environment.
Geometry Optimization: Each conformer's geometry is optimized using a selected DFT functional and basis set, for instance, B3LYP/6-31G(d). nih.gov
Chemical Shift Calculation: For each optimized conformer, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.net
Data Processing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the formula: δ = σref - σiso. Often, empirical scaling factors are applied to improve the accuracy of the prediction. nrel.gov
Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all significant conformers, reflecting their relative populations at a given temperature.
Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Phenylurea Analog (Note: This data is representative and based on studies of similar compounds, not [4-(1-Aminoethyl)phenyl]urea itself.)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 155.8 | 154.2 |
| C1 (ipso-NH) | 139.5 | 138.1 |
| C2/C6 (ortho) | 119.2 | 118.5 |
| C3/C5 (meta) | 129.8 | 129.1 |
| C4 (para) | 122.5 | 121.9 |
| NH (urea) | 8.5 | 8.3 |
| NH2 (urea) | 5.6 | 5.5 |
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra. A computational study on the closely related phenylurea provides a framework for how [4-(1-Aminoethyl)phenyl]urea would be analyzed. researchgate.net
The methodology typically involves:
Geometry Optimization: The molecular structure is optimized to a minimum energy state, usually with DFT methods such as B3LYP with a 6-31G* basis set. researchgate.net
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates.
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G*) to improve agreement with experimental data. researchgate.net
Visualization and Assignment: The calculated vibrational modes are visualized to understand the nature of the atomic motions (e.g., stretching, bending, torsion). This aids in the assignment of the bands observed in the experimental IR and Raman spectra. researchgate.net
For [4-(1-Aminoethyl)phenyl]urea, key vibrational modes would include N-H stretching of the amine and urea groups, C=O stretching of the urea, and various aromatic C-C and C-H vibrations.
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Phenylurea (Note: This data is based on a computational study of phenylurea and serves as an example.) researchgate.net
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| N-H stretch (asymmetric) | 3505 | 3495 | - |
| N-H stretch (symmetric) | 3402 | 3398 | - |
| C-H stretch (aromatic) | 3060 | 3055 | 3065 |
| C=O stretch | 1655 | 1658 | 1657 |
| NH2 scissoring | 1615 | 1616 | 1618 |
| C-N stretch | 1318 | 1315 | 1320 |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of [4-(1-Aminoethyl)phenyl]urea, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a biological target, such as an enzyme or receptor, and the stability of this interaction over time.
Methodologies for Characterizing Binding Modes and Interaction Principles
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org For [4-(1-Aminoethyl)phenyl]urea, this would involve:
Preparation of the Ligand and Receptor: A 3D structure of [4-(1-Aminoethyl)phenyl]urea is generated and its energy is minimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). physchemres.orgresearchgate.net The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules. physchemres.org
Defining the Binding Site: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand in the experimental structure. A grid box is then defined around this site. physchemres.org
Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly docked into the defined binding site. unisi.it The program samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). jppres.com The pose with the best score is then analyzed to identify key interactions with the protein's amino acid residues.
Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex in a more realistic, dynamic environment. nih.gov An MD simulation would involve:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The system's trajectory is calculated over time (typically nanoseconds) by solving Newton's equations of motion for all atoms. nih.gov
Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose, the persistence of key interactions, and any conformational changes in the protein or ligand. jppres.com
Analysis of Noncovalent Interactions (e.g., π-π stacking, hydrogen bonding, NH-π interactions)
The stability of the [4-(1-Aminoethyl)phenyl]urea-protein complex is determined by a network of noncovalent interactions. These interactions are crucial for molecular recognition and binding affinity. Computational analysis allows for their detailed characterization.
Hydrogen Bonding: The urea and amino groups of [4-(1-Aminoethyl)phenyl]urea are potent hydrogen bond donors and the carbonyl oxygen is a hydrogen bond acceptor. These groups can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate (B1630785) in the protein's active site. nih.govnih.gov
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The ethyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. nih.govnih.gov
NH-π Interactions: The N-H bonds of the urea or amino groups can interact with the electron-rich π system of an aromatic ring in the protein, forming NH-π interactions.
Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) can be used to further dissect and quantify these noncovalent interactions, providing a deeper understanding of the binding energetics. acs.orgmdpi.com
Table 3: Typical Noncovalent Interactions for a Phenylurea-based Inhibitor in a Protein Active Site (Note: This is a generalized representation of interactions observed in studies of similar compounds.)
| Interaction Type | Ligand Group | Protein Residue Example | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Urea C=O | Serine (Side Chain -OH) | 1.8 - 2.2 |
| Hydrogen Bond | Urea N-H | Aspartate (Side Chain C=O) | 1.9 - 2.3 |
| π-π Stacking | Phenyl Ring | Tyrosine (Aromatic Ring) | 3.4 - 3.8 |
| Hydrophobic | Ethyl Group | Leucine (Side Chain) | 3.5 - 4.5 |
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis of [4-(1-Aminoethyl)phenyl]urea. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
A plausible synthetic route to unsymmetrical ureas like [4-(1-Aminoethyl)phenyl]urea involves the reaction of an amine with an isocyanate. The isocyanate intermediate can be generated in situ from a corresponding amide via a Hofmann rearrangement. mdpi.comrsc.org For the synthesis of [4-(1-Aminoethyl)phenyl]urea, a potential pathway could involve the Hofmann rearrangement of 4-(1-aminoethyl)benzamide.
Computational modeling of this reaction would involve:
Mapping the Potential Energy Surface: DFT calculations would be used to locate the structures and determine the energies of the reactants (amide and reagent like PhI(OAc)2), key intermediates (such as N-haloamide and isocyanate), transition states for each step, and the final urea product. mdpi.com
Transition State Search: Specialized algorithms are used to find the transition state structures, which are first-order saddle points on the potential energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
Activation Energy Calculation: The activation energy (Ea) for each step is calculated as the energy difference between the transition state and the preceding reactant or intermediate. This provides insight into the reaction kinetics and helps identify the rate-determining step.
This computational approach can be used to compare different potential synthetic routes, optimize reaction conditions by understanding the role of catalysts or reagents, and predict the feasibility of a proposed synthesis. organic-chemistry.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 4 1 Aminoethyl Phenyl Urea and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For [4-(1-Aminoethyl)phenyl]urea, with a molecular formula of C9H13N3O, the theoretical exact mass of the neutral molecule is 179.10586 Da. In positive-ion mode electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an m/z of 180.11315.
Tandem mass spectrometry (MS/MS) experiments on the protonated parent ion provide valuable structural information through characteristic fragmentation patterns. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds. For [4-(1-Aminoethyl)phenyl]urea, key fragmentation pathways would include the alpha-cleavage of the C-C bond adjacent to the amine, leading to the loss of a methyl radical, and cleavage at the benzylic position. Another expected fragmentation is the loss of ammonia (B1221849) from the aminoethyl group. The cleavage of the urea (B33335) moiety can result in the elimination of isocyanate.
Table 1: Predicted HRMS Data and Plausible Fragments for [4-(1-Aminoethyl)phenyl]urea
| Ion/Fragment | Molecular Formula | Predicted m/z | Description |
| [M+H]⁺ | C9H14N3O⁺ | 180.11315 | Protonated parent molecule |
| [M+Na]⁺ | C9H13N3ONa⁺ | 202.09509 | Sodium adduct of parent molecule |
| [M-NH2]⁺ | C9H11NO⁺ | 162.08134 | Loss of the terminal amino group |
| [M-CH3]⁺ | C8H10N3O⁺ | 164.08184 | Alpha-cleavage, loss of a methyl radical |
| [C8H10N]⁺ | C8H10N⁺ | 120.08078 | Benzylic cleavage, forming the 4-vinylphenylamine ion |
| [C7H8NO]⁺ | C7H8NO⁺ | 122.05999 | Ion resulting from cleavage of the ethyl group |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are necessary to piece together the complete molecular puzzle.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, either through bonds or through space.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For [4-(1-Aminoethyl)phenyl]urea, COSY would be crucial for identifying the ethyl group by showing a correlation between the methine (CH) proton and the methyl (CH₃) protons. It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (¹J coupling). This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic proton to the C2/C6 and C4 carbons of the phenyl ring, and from the urea NH protons to the C1 aromatic carbon and the urea carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for [4-(1-Aminoethyl)phenyl]urea (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected 2D Correlations |
| 1-CH | ~4.1 - 4.3 (q) | ~50 - 52 | COSY: 2-CH₃, NH₂; HSQC: C-1; HMBC: C-2, C-Ar-4, C-Ar-3/5 |
| 2-CH₃ | ~1.3 - 1.5 (d) | ~22 - 24 | COSY: 1-CH; HSQC: C-2; HMBC: C-1, C-Ar-4 |
| Ar-2/6 | ~7.2 - 7.4 (d) | ~127 - 129 | COSY: Ar-3/5; HSQC: C-Ar-2/6; HMBC: C-Ar-4, C-Ar-1, C=O |
| Ar-3/5 | ~6.9 - 7.1 (d) | ~118 - 120 | COSY: Ar-2/6; HSQC: C-Ar-3/5; HMBC: C-Ar-1, C-Ar-4 |
| Ar-1 | - | ~138 - 140 | HMBC from Ar-NH, Ar-2/6-H |
| Ar-4 | - | ~135 - 137 | HMBC from 1-CH, 2-CH₃, Ar-3/5-H |
| C=O | - | ~155 - 157 | HMBC from Ar-NH, Urea-NH₂ |
| Ar-NH | ~8.3 - 8.6 (s) | - | HMBC: C=O, C-Ar-1, C-Ar-2/6 |
| Urea-NH₂ | ~5.8 - 6.1 (br s) | - | HMBC: C=O |
| Amine-NH₂ | ~1.9 - 2.2 (br s) | - | COSY: 1-CH |
Solid-State NMR for Polymorphic Studies
The crystalline form, or polymorph, of an active pharmaceutical ingredient can significantly impact its physical properties, such as solubility and stability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govnih.govirispublishers.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide a wealth of structural information.
In ssNMR, distinct polymorphs of [4-(1-Aminoethyl)phenyl]urea would give rise to different spectra because the carbon and nitrogen atoms in the crystal lattice experience slightly different local magnetic environments. This results in changes in isotropic chemical shifts, which can be used to identify and quantify the different polymorphic forms present in a sample. dur.ac.ukeuropeanpharmaceuticalreview.com Furthermore, differences in molecular packing and hydrogen bonding networks between polymorphs can be probed by measuring relaxation times (e.g., T₁). nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map, revealing the exact positions of each atom.
For [4-(1-Aminoethyl)phenyl]urea, this technique would provide:
Absolute Stereochemistry: As a chiral molecule, it exists as two enantiomers (R and S). X-ray crystallography on a crystal grown from a single enantiomer can unambiguously determine its absolute configuration. This is crucial for understanding its biological activity.
Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's preferred conformation in the solid state. This includes the orientation of the aminoethyl group relative to the phenylurea moiety.
Intermolecular Interactions: It provides a detailed picture of the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds (e.g., involving the urea and amine groups) and other non-covalent forces.
While obtaining a suitable single crystal can be challenging, the structural information it provides is unparalleled. wikipedia.orgnih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Determining the enantiomeric purity of a chiral drug is a critical regulatory requirement, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for separating and quantifying enantiomers. phenomenex.comphenomenex.comcsfarmacie.cz
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. phenomenex.com The differing stability of these transient diastereomeric complexes causes one enantiomer to be retained on the column longer than the other, resulting in their separation. For a compound like [4-(1-Aminoethyl)phenyl]urea, polysaccharide-based or Pirkle-type CSPs would be suitable candidates for method development.
A validated chiral HPLC method would allow for the precise determination of the enantiomeric excess (e.e.) or enantiomeric ratio in a given sample, ensuring the quality and safety of the final product. nih.gov
Table 3: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-[4-(1-Aminoethyl)phenyl]urea | 8.5 | 99.8 |
| (S)-[4-(1-Aminoethyl)phenyl]urea | 10.2 | 0.2 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and, when used together, provide a comprehensive vibrational profile of the compound. nih.gov
For [4-(1-Aminoethyl)phenyl]urea, key functional groups will give rise to distinct peaks in the spectra. The urea moiety will show strong C=O stretching and N-H bending and stretching vibrations. The aromatic ring will have characteristic C-H and C=C stretching peaks. The primary amine and the secondary N-H of the urea will also exhibit specific N-H stretching bands. Analysis of the fingerprint region (below 1500 cm⁻¹) can also help distinguish between different polymorphs. A study on phenylurea provides reference points for the assignment of vibrational modes related to the phenyl and urea groups. researchgate.net
Table 4: Characteristic Vibrational Frequencies for [4-(1-Aminoethyl)phenyl]urea
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) & Urea (NH₂) |
| 3350 - 3250 | N-H Stretch | Urea (secondary NH) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch (asymmetric & symmetric) | Ethyl Group (CH, CH₃) |
| 1680 - 1650 | C=O Stretch ("Amide I") | Urea |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine (NH₂) / Aromatic Ring |
| 1580 - 1550 | N-H Bend + C-N Stretch ("Amide II") | Urea |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 850 - 810 | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic Ring |
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For [4-(1-Aminoethyl)phenyl]urea, the principal chromophore—the part of the molecule responsible for absorbing UV-Vis light—is the phenylurea moiety. The absorption of ultraviolet light excites electrons from lower energy molecular orbitals to higher energy ones.
The phenylurea chromophore typically exhibits strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions associated with the aromatic phenyl ring and the conjugated urea group. The lone pairs of electrons on the nitrogen and oxygen atoms of the urea group can also participate in n → π* transitions. Theoretical calculations on monoureas suggest the presence of an electric dipole forbidden n → π* transition and two intense π → π* transitions. nih.gov
The electronic spectrum of a substituted phenylurea is influenced by the nature and position of substituents on the phenyl ring. The [4-(1-Aminoethyl)phenyl] group in the target molecule contains an aminoethyl substituent at the para position. The ethylamine (B1201723) group, being an auxochrome with a lone pair of electrons on the nitrogen atom, can interact with the π-electron system of the benzene (B151609) ring through resonance. This interaction can lead to a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted phenylurea.
The expected UV-Vis absorption data for [4-(1-Aminoethyl)phenyl]urea, based on the analysis of similar phenylurea structures, are summarized in the table below. The solvent can also influence the position and intensity of absorption bands; polar solvents may cause shifts in the λmax due to interactions with the chromophore.
| Chromophore | Solvent | λmax (nm) (Predicted) | Molar Absorptivity, ε (L·mol-1·cm-1) (Predicted) | Electronic Transition |
|---|---|---|---|---|
| Phenylurea | Ethanol | ~240-260 | ~10,000-15,000 | π → π |
| Phenylurea | Ethanol | ~270-290 | ~1,000-2,000 | n → π |
Hyphenated Techniques in Structural Characterization (e.g., LC-MS/MS)
Hyphenated analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the separation, identification, and structural characterization of [4-(1-Aminoethyl)phenyl]urea and its derivatives in complex matrices.
Liquid Chromatography (LC): The separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 stationary phase is commonly employed, with a mobile phase consisting of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). This setup allows for the efficient separation of phenylurea compounds based on their polarity.
Mass Spectrometry (MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for phenylurea compounds, typically operated in the positive ion mode to generate the protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): For structural confirmation, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. A characteristic fragmentation pathway for N,N'-substituted ureas involves the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For [4-(1-Aminoethyl)phenyl]urea ([C₉H₁₃N₃O], Molecular Weight: 179.22 g/mol ), the protonated molecule ([M+H]⁺) would have an m/z of 180.11.
Key fragmentation pathways for protonated [4-(1-Aminoethyl)phenyl]urea would likely include:
Loss of ammonia (NH₃): Cleavage of the C-N bond in the aminoethyl group.
Cleavage of the urea moiety: Scission of the C-N bonds within the urea group, potentially leading to the formation of a protonated aniline (B41778) derivative or an isocyanate fragment. The loss of the isocyanate moiety is a well-documented fragmentation pattern for substituted ureas. nih.gov
Benzylic cleavage: Fragmentation of the ethyl side chain.
The predicted major fragment ions for [4-(1-Aminoethyl)phenyl]urea in an MS/MS experiment are detailed in the following table.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 180.11 | 163.08 | NH₃ (17.03) | [H₂N-C(=O)-NH-C₆H₄-CH=CH₂ + H]⁺ |
| 180.11 | 137.06 | HNCO (43.05) | [H₂N-CH(CH₃)-C₆H₅ + H]⁺ |
| 180.11 | 120.08 | H₂N-C(=O)-NH₂ (60.03) | [H₂C=CH-C₆H₅ + H]⁺ |
| 180.11 | 44.05 | C₇H₇NO (121.06) | [H₂N=CH-CH₃]⁺ |
This combination of chromatographic separation with mass spectrometric detection and fragmentation analysis provides a highly sensitive and specific method for the robust characterization of [4-(1-Aminoethyl)phenyl]urea and its related derivatives.
Applications As a Synthetic Intermediate or Building Block in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The presence of a primary amine and a urea (B33335) group on the same phenyl ring makes [4-(1-Aminoethyl)phenyl]urea a potentially valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Urea and its derivatives are known to be key ingredients in the formation of a wide array of heterocyclic structures. rsc.org For instance, N-substituted ureas can participate in cyclocondensation reactions, such as the Biginelli reaction, to form dihydropyrimidinones, which are important pharmacological scaffolds. organic-chemistry.org
While specific examples detailing the use of [4-(1-Aminoethyl)phenyl]urea in the synthesis of complex bioactive molecules are not extensively reported in the literature, its structure suggests its potential as a starting material. The aminoethyl group could be acylated, alkylated, or used in the formation of imines, while the urea moiety could engage in cyclization reactions to generate diverse heterocyclic systems. The synthesis of various phenylurea derivatives for applications such as antihyperglycaemic agents has been documented, highlighting the general synthetic utility of this class of compounds. researchgate.net
Table 1: Potential Reactions for the Synthesis of Complex Molecules from [4-(1-Aminoethyl)phenyl]urea
| Reaction Type | Reactant | Potential Product Class |
| Acylation | Acid Chloride/Anhydride | Amide derivatives |
| Reductive Amination | Aldehyde/Ketone | Secondary amine derivatives |
| Cyclocondensation | β-dicarbonyl compound | Dihydropyrimidinone derivatives |
| Imine Formation | Aldehyde/Ketone | Schiff base derivatives |
Role as a Scaffold for Supramolecular Chemistry and Self-Assembly
The urea functional group is well-recognized for its ability to form strong, directional hydrogen bonds. This characteristic is fundamental to its role in supramolecular chemistry, where it can drive the self-assembly of molecules into well-ordered, higher-order structures. The urea motif can act as both a hydrogen bond donor and acceptor, facilitating the formation of tapes, ribbons, and other supramolecular polymers.
The structure of [4-(1-Aminoethyl)phenyl]urea, with its urea group and an additional amino group, provides multiple sites for hydrogen bonding interactions. This suggests its potential to act as a versatile scaffold for the design of supramolecular gels, liquid crystals, and other self-assembling systems. nih.gov The self-assembly of urea derivatives into supramolecular gels has been a subject of significant research, with applications in areas such as electrophoresis. nih.gov While specific studies on the self-assembly of [4-(1-Aminoethyl)phenyl]urea are not prominent, the general principles of urea-based supramolecular chemistry strongly support its potential in this area. The introduction of functional groups can influence the properties of the resulting supramolecular gel. nih.gov
Precursor for Advanced Materials (e.g., polymers, functional monomers)
Urea and its derivatives are important monomers in the synthesis of polymers, most notably polyureas. mdpi.com These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance. The bifunctionality of [4-(1-Aminoethyl)phenyl]urea, possessing both an amine and a urea group, makes it a candidate as a monomer or a chain extender in the synthesis of polyureas and other polymers.
The design and synthesis of functional monomers containing urea motifs have been explored for the preparation of molecularly imprinted polymers (MIPs) and other advanced materials. nih.govresearchgate.net These monomers leverage the hydrogen-bonding capabilities of the urea group to create specific recognition sites within a polymer matrix. nih.govresearchgate.net The aminoethyl group in [4-(1-Aminoethyl)phenyl]urea could be further functionalized with a polymerizable group, such as a methacrylate (B99206) or a styryl moiety, to create a novel functional monomer. Such a monomer could then be copolymerized with other monomers to produce polymers with tailored properties for applications in sensing, catalysis, or separation technologies. The use of urea as a monomer in non-isocyanate routes to polyureas is also an area of active research, offering a safer alternative to traditional methods. rsc.org
Table 2: Potential Polymer Architectures Incorporating [4-(1-Aminoethyl)phenyl]urea
| Polymer Type | Role of [4-(1-Aminoethyl)phenyl]urea | Potential Properties |
| Polyurea | Monomer or Chain Extender | High thermal stability, good mechanical strength |
| Functional Polymer | Precursor to a Functional Monomer | Molecular recognition, catalytic activity |
| Polyamide-urea | Co-monomer | Tunable mechanical and thermal properties |
Future Directions and Emerging Research Avenues for 4 1 Aminoethyl Phenyl Urea
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of urea (B33335) derivatives has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) or its equivalents, leading to concerns about safety and waste generation. nih.gov The future of synthesizing [4-(1-Aminoethyl)phenyl]urea and its analogues lies in the development of catalytic, highly efficient, and atom-economical pathways that align with the principles of green chemistry.
Table 1: Comparison of Synthetic Methodologies for Urea Derivatives
| Methodology | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Challenges |
|---|---|---|---|---|
| Traditional Phosgene Route | Phosgene (COCl₂), Amines | Often requires base, organic solvents | Well-established, versatile | Toxicity of phosgene, formation of by-products (HCl) |
| Catalytic Oxidative Carbonylation | Amine, CO, Oxidant, Catalyst (e.g., W(CO)₆/I₂) | Elevated pressure and temperature | Avoids phosgene, good yields | Requires carbon monoxide, catalyst recovery |
| Electrocatalytic C-N Coupling | CO₂, Nitrogen Source (e.g., Nitrate), Electrocatalyst | Ambient temperature and pressure | Sustainable (uses CO₂), mild conditions | Low selectivity and yield, complex reaction pathways sciopen.com |
| Ruthenium-Catalyzed N-H Activation | Amines, CO₂, Ru-based catalyst | Mild conditions | High atom economy, environmentally benign | Catalyst cost and stability nih.gov |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its synthesis, the [4-(1-Aminoethyl)phenyl]urea scaffold is ripe for the exploration of novel chemical transformations that can generate diverse analogues with unique properties. A significant area of emerging research is the functionalization of typically inert C–H bonds. chemrxiv.org
The urea moiety can act as a directing group to facilitate transition-metal-catalyzed C–H activation, enabling the introduction of new functional groups onto the phenyl ring with high regioselectivity. For instance, palladium-catalyzed C–H olefination of urea derivatives has been demonstrated, providing a direct method to form carbon-carbon bonds under relatively mild conditions. acs.org This approach bypasses the need for pre-functionalized starting materials, making the synthetic process more efficient. Other potential transformations could involve photoredox catalysis for C-H amination or alkylation, leveraging the unique electronic properties of the urea-substituted aromatic ring. youtube.com Such unconventional reactions open the door to a vast chemical space of novel derivatives that would be difficult to access through traditional methods.
Table 2: Potential Unconventional Transformations for the [4-(1-Aminoethyl)phenyl]urea Scaffold
| Reaction Type | Molecular Target Site | Potential Catalyst/Reagent Class | Potential Outcome |
|---|---|---|---|
| C–H Olefination | Aromatic Ring (ortho to urea) | Palladium(II) catalysts | Introduction of vinyl groups |
| C–H Amination | Benzylic position or Aromatic Ring | Photoredox catalysts, Rhodium or Ruthenium catalysts | Formation of new C-N bonds |
| C–H Silylation | Aromatic Ring | Iridium or Rhodium catalysts | Introduction of silyl (B83357) groups for further functionalization |
| Carbene/Nitrene Insertion | Benzylic C-H bond | Diazo compounds/Azides with transition metal catalysts | Direct C-C or C-N bond formation at the ethyl side chain |
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Table 3: Comparison of AI/ML Approaches in Synthetic Chemistry
| AI/ML Approach | Description | Key Advantage | Limitation |
|---|---|---|---|
| Template-Based Retrosynthesis | Applies a large set of pre-extracted reaction rules (templates) to deconstruct a target molecule. nih.gov | High accuracy for reactions within the known chemical space. | Struggles to predict truly novel reactions not covered by templates. |
| Graph-Based Models | Represents molecules as graphs and learns chemical transformations as graph edits. mit.edu | Can generalize to predict novel reactions and does not rely on predefined templates. | Computationally intensive; may predict chemically implausible reactions. |
| Sequence-to-Sequence Models | Treats chemical reactions as a translation problem (e.g., reactant SMILES to product SMILES). nih.gov | Effective at predicting the main product of a reaction. | Can be sensitive to the syntax of chemical representations like SMILES. |
| Diffusion Models | A newer, template-free approach that simultaneously predicts all reactants. | Achieves state-of-the-art accuracy in predicting reactants. | Relatively new and less explored compared to other methods. |
Mechanistic Investigations of Interactions with Novel Biomolecular Targets at a Fundamental Level
The phenylurea moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govnih.govresearchgate.netnih.gov Diaryl ureas are particularly adept at forming specific and directional interactions with biological targets, primarily through hydrogen bonds mediated by the urea group's N-H donors and carbonyl acceptor. mdpi.comnih.gov A critical future direction is to identify and characterize the specific biomolecular targets of [4-(1-Aminoethyl)phenyl]urea at a fundamental level.
Understanding these interactions is key to elucidating the compound's mechanism of action and potential therapeutic applications. Phenylurea derivatives have been shown to inhibit a wide range of protein classes, including enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and indoleamine 2,3-dioxygenase 1 (IDO1), as well as membrane transporters. nih.govnih.govmetu.edu.tr Future research should employ unbiased, large-scale screening methods such as chemoproteomics to identify binding partners in a cellular context. Subsequent biophysical and structural biology studies (e.g., X-ray crystallography, cryo-EM) can then provide high-resolution insights into the precise binding mode, revealing the key non-covalent interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—that govern molecular recognition. mdpi.com
Table 4: Potential Biomolecular Targets and Key Interactions for Phenylurea Scaffolds
| Protein Target Class | Example Target | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Kinases | p38, Raf-1 | Aspartate, Glutamate (B1630785), Cysteine | Hydrogen bonding with hinge region, hydrophobic interactions |
| Metabolic Enzymes | NAMPT, IDO1 nih.govnih.gov | Aspartate, Glycine, Phenylalanine | Hydrogen bonding with backbone amides, π-π stacking nih.gov |
| Membrane Transporters | Urea Transporter (UT-A1) nih.gov | Polar residues (Asn, Gln), Aromatic residues (Phe, Tyr) | Hydrogen bonding within the transport channel |
| Nuclear Receptors | Androgen Receptor | Arginine, Glutamine, Asparagine | Hydrogen bonding, hydrophobic pocket interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(1-Aminoethyl)phenyl]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving condensation reactions between substituted phenyl isocyanates and amines. For example, urea derivatives are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Key parameters include temperature (e.g., 0–80°C), solvent choice (e.g., DMF, THF), and catalysts (e.g., triethylamine). Post-synthesis purification via column chromatography or recrystallization is critical to achieve ≥95% purity .
Q. How can researchers confirm the structural integrity of [4-(1-Aminoethyl)phenyl]urea?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to verify aromatic protons and urea NH groups), FT-IR (to confirm urea C=O stretching at ~1640–1680 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) are standard. For crystalline samples, X-ray diffraction provides definitive structural validation. Purity is assessed via HPLC with UV detection (λmax ~250–260 nm for aromatic systems) .
Q. What are the key physicochemical properties of [4-(1-Aminoethyl)phenyl]urea relevant to solubility and stability?
- Methodological Answer : Solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) should be empirically determined using saturation shake-flask methods. Stability under varying pH (e.g., 2–10), temperature (-20°C to 25°C), and light exposure must be tested via accelerated degradation studies monitored by HPLC. LogP values (calculated or experimental) inform lipophilicity for biological studies .
Advanced Research Questions
Q. How does [4-(1-Aminoethyl)phenyl]urea interact with enzymatic targets, and what assays validate its inhibitory activity?
- Methodological Answer : Mechanistic studies involve enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to determine IC₅₀ values. For kinase or phosphatase targets (e.g., Rho-kinase), recombinant proteins are incubated with the compound, and activity is measured via phosphorylation/dephosphorylation rates. Structural interaction insights are obtained via molecular docking or surface plasmon resonance (SPR) to quantify binding affinities .
Q. What strategies resolve contradictions in reported biological activities of [4-(1-Aminoethyl)phenyl]urea derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Systematic dose-response studies across multiple models (in vitro, ex vivo) and metabolomic profiling (to identify active metabolites) are recommended. Cross-validation using orthogonal assays (e.g., SPR vs. ITC for binding) reduces false positives .
Q. How can structure-activity relationship (SAR) studies optimize [4-(1-Aminoethyl)phenyl]urea for target selectivity?
- Methodological Answer : SAR is explored by synthesizing analogs with modifications to the urea backbone, aromatic substituents, or aminoethyl group. Computational modeling (e.g., QSAR, molecular dynamics) predicts steric/electronic effects. Biological screening against related targets (e.g., kinase panels) identifies selectivity drivers. For example, bulky substituents may reduce off-target interactions .
Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of [4-(1-Aminoethyl)phenyl]urea?
- Methodological Answer : In vitro : Cell viability assays (MTT, ATP-lite), apoptosis markers (Annexin V), and Western blotting for pathway analysis (e.g., MAPK, PI3K-Akt). In vivo : Xenograft models for oncology or inflammatory disease models (e.g., collagen-induced arthritis). Pharmacokinetic studies (Cmax, t½) in rodents guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
